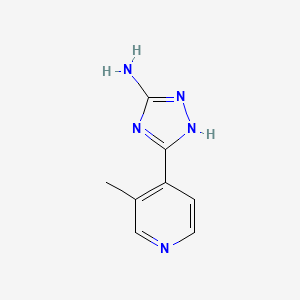
N-(4-Aminobenzyl)-2-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Aminobenzyl)-2-fluoroaniline: is an organic compound that features a benzylamine structure with a fluorine atom attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobenzyl)-2-fluoroaniline typically involves the reaction of 4-aminobenzylamine with 2-fluorobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: N-(4-Aminobenzyl)-2-fluoroaniline can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorine-substituted benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as sodium hydride or organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted benzylamines and fluorobenzenes.
科学研究应用
Chemistry: N-(4-Aminobenzyl)-2-fluoroaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and as a building block for bioactive molecules.
Medicine: Pharmaceutical research utilizes this compound in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and advanced materials due to its unique chemical properties.
作用机制
The mechanism by which N-(4-Aminobenzyl)-2-fluoroaniline exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially leading to increased potency and selectivity.
相似化合物的比较
4-Aminobenzyl alcohol: Similar structure but lacks the fluorine atom.
2-Fluoroaniline: Contains the fluorine atom but lacks the benzylamine group.
4-Aminobenzylamine: Similar structure but lacks the fluorine atom.
Uniqueness: N-(4-Aminobenzyl)-2-fluoroaniline is unique due to the presence of both the benzylamine group and the fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications.
属性
分子式 |
C13H13FN2 |
|---|---|
分子量 |
216.25 g/mol |
IUPAC 名称 |
N-[(4-aminophenyl)methyl]-2-fluoroaniline |
InChI |
InChI=1S/C13H13FN2/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8,16H,9,15H2 |
InChI 键 |
JJVSWGJDDVZYOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661462.png)
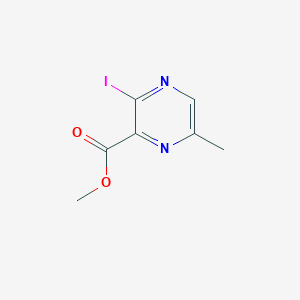
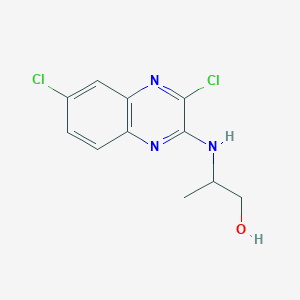
![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)

![2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione](/img/structure/B13661479.png)
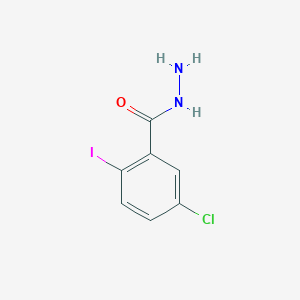
![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
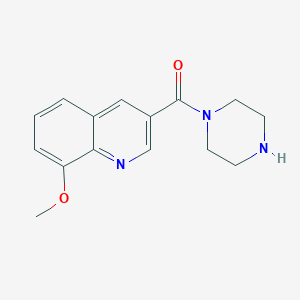
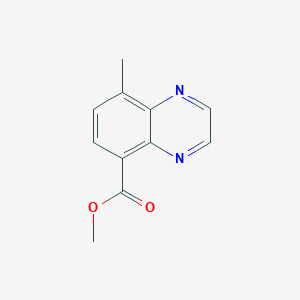
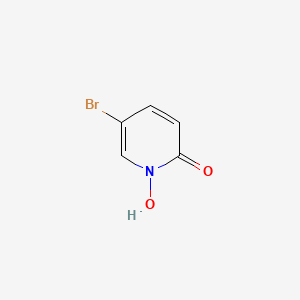
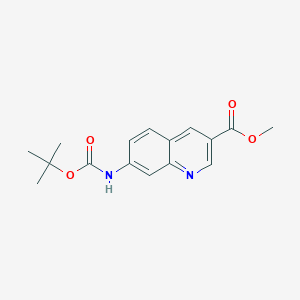
![5-[4-(Trifluoromethoxy)phenyl]pentanoic acid](/img/structure/B13661528.png)
